N-(3-methoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Description
N-(3-Methoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-(4-methoxyphenyl) group at position 4, a [(1-methylpyrrol-2-yl)methyl] moiety at position 5, and a sulfanyl-linked acetamide chain attached to position 2. The acetamide group is further substituted with a 3-methoxyphenyl ring. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.2) and hydrogen-bonding capacity due to the methoxy and pyrrole groups . The compound is hypothesized to exhibit anti-inflammatory, antimicrobial, or antiproliferative activities based on structural analogs reported in the literature .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-28-13-5-7-19(28)15-22-26-27-24(29(22)18-9-11-20(31-2)12-10-18)33-16-23(30)25-17-6-4-8-21(14-17)32-3/h4-14H,15-16H2,1-3H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFLLHWMZIKAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The key steps include:
- Formation of the Triazole Ring : The triazole moiety is synthesized through the reaction of appropriate precursors such as 4-(4-methoxyphenyl)-5-(1-methylpyrrol-2-yl)methyl-thio derivatives.
- Acetamide Formation : The acetamide group is introduced via acylation reactions.
- Purification : The final product is purified using techniques like recrystallization or chromatography.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with triazole structures have shown effectiveness against various bacterial strains and fungi.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacterial | 32 µg/mL |
| Compound B | Fungal | 16 µg/mL |
Anticancer Potential
The compound has also been evaluated for anticancer activity. Studies suggest that it may inhibit cell proliferation in certain cancer cell lines. For instance, a derivative with a similar structure demonstrated cytotoxic effects against breast cancer cells with an IC50 value of 12 µM.
Case Studies and Research Findings
- Inhibition of IRAK-4 : A related study highlighted the compound's potential as an inhibitor of Interleukin receptor-associated kinases (IRAKs), particularly IRAK-4. This inhibition could play a crucial role in modulating inflammatory responses and could be beneficial in treating autoimmune diseases .
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of this compound with various biological targets, indicating favorable interactions that could translate into therapeutic efficacy .
- Toxicological Assessments : Safety evaluations have shown that while the compound exhibits promising biological activity, it also requires careful consideration regarding toxicity profiles, as some derivatives have shown harmful effects at higher concentrations .
Scientific Research Applications
Antifungal Properties
Research has indicated that compounds containing triazole moieties exhibit significant antifungal activity. N-(3-methoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide may share similar properties due to its structural features. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, making them effective against various fungal pathogens .
Anticancer Potential
The compound's triazole structure also suggests possible anticancer properties. Studies have shown that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific interactions of this compound with cellular targets warrant further investigation through in vivo and in vitro studies to assess its efficacy as an anticancer agent .
Antimicrobial Activity
In addition to antifungal effects, there is potential for antimicrobial applications. Compounds with similar structures have been documented to exhibit activity against a range of bacteria and viruses. The unique combination of functional groups in this compound may enhance its antimicrobial spectrum .
Agricultural Applications
Herbicidal Activity
The compound's structural analogs have been explored for their herbicidal properties. Specifically, triazole derivatives have been recognized for their ability to inhibit plant growth by interfering with metabolic pathways essential for plant development. This makes this compound a candidate for further research in agricultural herbicides .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. The presence of methoxy groups and the triazole ring are significant contributors to its biological activity. Computational modeling and docking studies can provide insights into how modifications to the structure can enhance activity against specific targets .
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of several triazole derivatives, including compounds structurally similar to this compound. Results demonstrated a significant reduction in fungal growth at low concentrations.
Case Study 2: Anticancer Mechanism
In vitro studies on cancer cell lines treated with triazole derivatives revealed mechanisms involving cell cycle arrest and apoptosis induction. The structural features of this compound suggest potential pathways that warrant further exploration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound belongs to a family of 1,2,4-triazole-3-sulfanyl acetamides, which are frequently modified at positions 4 and 5 of the triazole ring and the phenyl groups of the acetamide chain. Key structural analogs and their differences are summarized below:
Pharmacological Activity Comparisons
Anti-Inflammatory and Anti-Exudative Activity
- Target Compound : Predicted to exhibit anti-exudative activity due to methoxy groups, which reduce prostaglandin synthesis in inflammatory pathways .
- Furan-Containing Analogs : Compounds like 3.1-3.21 (from ) showed 40-60% inhibition of exudate volume in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- Chloro-Substituted Analogs : N-(3-Chloro-4-methoxyphenyl) derivatives demonstrated higher activity (65-70% inhibition) due to enhanced receptor binding via halogen interactions .
Antimicrobial Activity
- Pyridine-Containing Derivatives : N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-1,2,4-triazol-3-yl}sulfanyl)acetamides (KA1-KA15) displayed MIC values of 12.5–25 µg/mL against E. coli and S. aureus, attributed to pyridine’s role in disrupting bacterial membranes .
- Target Compound : The pyrrole group may offer broader-spectrum activity by targeting fungal ergosterol biosynthesis, though experimental data is pending .
Antiproliferative Activity
- Hydroxyacetamide Derivatives : FP1-FP12 () inhibited cancer cell lines (IC50: 8–15 µM) via triazole-mediated apoptosis induction. The target compound’s methoxy groups could similarly stabilize DNA intercalation .
Research Findings and Data Tables
Table 2: Structural Impact on Pharmacokinetics
| Substituent | logP | Water Solubility (µg/mL) | Metabolic Stability (t1/2, h) |
|---|---|---|---|
| 4-(4-Methoxyphenyl) | 3.2 | 25 | 6.8 |
| 4-Ethyl | 3.8 | 12 | 5.2 |
| 5-Furan-2-yl | 2.9 | 30 | 4.5 |
| 5-(3-Pyridinyl) | 2.5 | 35 | 3.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
